molecular formula C22H27ClN2O3 B11325386 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B11325386
M. Wt: 402.9 g/mol
InChI Key: HGXFFEPZYFTETH-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide is a synthetic organic compound with a complex structure It features a chlorophenyl group, a morpholine ring, and a dimethylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with morpholine to form 2-(2-chlorophenyl)-2-(morpholin-4-yl)ethanol.

    Acylation: The intermediate is then acylated with 3,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its morpholine moiety.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of synthetic compounds with biological systems, potentially leading to the discovery of new biochemical pathways or targets.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound’s structure suggests it may interact with neurotransmitter receptors or ion channels, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide is unique due to the presence of both the morpholine ring and the dimethylphenoxyacetamide moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H27ClN2O3/c1-16-7-8-18(13-17(16)2)28-15-22(26)24-14-21(25-9-11-27-12-10-25)19-5-3-4-6-20(19)23/h3-8,13,21H,9-12,14-15H2,1-2H3,(H,24,26)

InChI Key

HGXFFEPZYFTETH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3)C

Origin of Product

United States

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